1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazole-4,5-dicarboxylic acid
Description
Properties
IUPAC Name |
1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]triazole-4,5-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5/c21-12-6-11(8-19(12)7-10-4-2-1-3-5-10)9-20-14(16(24)25)13(15(22)23)17-18-20/h1-5,11H,6-9H2,(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNSMAJXYGHRKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)CN3C(=C(N=N3)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research data. Based on the structural similarity to indole derivatives, it can be hypothesized that it might interact with its targets in a similar manner.
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biological Activity
The compound 1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazole-4,5-dicarboxylic acid (CAS Number: 2741954-11-8) is a member of the triazole family, known for its diverse biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₅O₂ |
| Molecular Weight | 341.4 g/mol |
| CAS Number | 2741954-11-8 |
Anticancer Properties
The anticancer potential of triazole derivatives has been widely documented. Triazoles have shown to inhibit thymidylate synthase, an enzyme critical for DNA synthesis. For instance, related compounds have demonstrated significant antiproliferative activity against various cancer cell lines such as MCF-7 and HepG2, with IC50 values indicating strong efficacy . The structure-activity relationship (SAR) studies suggest that modifications to the triazole ring and substituents can enhance biological activity .
Antimicrobial Activity
Triazole derivatives have also been evaluated for their antimicrobial properties. Compounds similar to the target compound have shown effective inhibition against pathogens like Escherichia coli and Staphylococcus aureus. These findings suggest that the compound could possess similar antimicrobial capabilities, warranting further investigation .
The mechanisms through which this compound exerts its biological effects likely involve:
- Enzyme Inhibition : By inhibiting key enzymes such as reverse transcriptase and thymidylate synthase.
- Cell Signaling Modulation : Potential interactions with cellular receptors or pathways that regulate proliferation and apoptosis.
- Structural Interactions : The unique structural features may facilitate binding to specific biological targets.
Study on Antiviral Activity
A notable study synthesized various triazole derivatives and tested their activity against HIV. The findings indicated that specific modifications could enhance antiviral efficacy while reducing cytotoxicity .
Study on Anticancer Activity
In another study focusing on triazole tethered compounds, several derivatives exhibited promising anticancer activity with IC50 values significantly lower than standard chemotherapeutics . This highlights the potential application of similar compounds in cancer therapy.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets. Research indicates that triazole derivatives often exhibit antimicrobial , anticancer , and anti-inflammatory properties. The specific application of this compound includes:
- Antimicrobial Activity : Studies have demonstrated that triazole compounds can inhibit the growth of various bacteria and fungi. The incorporation of the pyrrolidinone ring may enhance the bioactivity of this compound against resistant strains.
- Anticancer Properties : Preliminary studies suggest that derivatives of triazoles can induce apoptosis in cancer cells. The unique structure may allow for selective targeting of cancerous tissues.
Agricultural Applications
Triazole compounds are widely recognized for their use as fungicides in agriculture. The application of this compound could extend to:
- Fungicidal Activity : Its structural characteristics may provide effective control over fungal pathogens affecting crops, thereby enhancing agricultural productivity.
Material Science
The unique chemical structure allows for potential applications in the development of new materials:
- Polymer Chemistry : The compound can serve as a monomer or cross-linking agent in polymer synthesis, leading to materials with enhanced properties such as increased thermal stability and mechanical strength.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various triazole derivatives, including those similar to 1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazole-4,5-dicarboxylic acid. Results indicated that compounds with similar structural features exhibited significant inhibition against Staphylococcus aureus and Candida albicans .
Case Study 2: Anticancer Properties
Research conducted at a leading cancer research institute investigated the effects of triazole-based compounds on breast cancer cell lines. The findings showed that certain derivatives could reduce cell viability by inducing apoptosis through caspase activation pathways .
Case Study 3: Agricultural Use
A field trial reported in Crop Protection assessed the efficacy of a triazole fungicide derived from similar compounds against wheat pathogens. The study concluded that application led to a significant reduction in disease incidence and improved yield .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
1H-1,2,3-Triazole-4,5-dicarboxylic Acid (TDCA)
- Structure : Lacks substituents beyond the triazole and carboxylates.
- Coordination Chemistry: Acts as a multidentate ligand, offering N (triazole) and O (carboxylate) donors. Forms diverse coordination modes (monodentate, bridging, chelating), enabling 1D chains, 2D layers, or 3D frameworks .
- Applications : Widely used in magnetic materials (e.g., cobalt complexes with antiferromagnetic interactions) and catalytic systems .
4,5-Imidazoledicarboxylic Acid (IDC)
- Structure : Replaces triazole with an imidazole ring.
- Coordination Chemistry: Bidentate coordination via carboxylates, favoring simpler geometries (e.g., binuclear clusters). Less versatile than TDCA due to fewer donor sites .
- Applications : MOFs for gas storage (e.g., CO₂ adsorption) due to rigid frameworks .
Di-tert-butyl 1H-1,2,3-triazole-4,5-dicarboxylate
- Structure : Esterified carboxylates with tert-butyl groups.
- Properties: Lipophilic, enhancing solubility in organic solvents. Non-coordinating carboxylates limit metal-binding utility but enable organic synthesis intermediates .
Target Compound
- Coordination Impact : Likely reduces multidentate capability compared to TDCA but may stabilize specific geometries (e.g., chiral frameworks) .
- Solubility : Moderate solubility in polar aprotic solvents (DMF, DMSO) due to benzyl hydrophobicity balancing carboxylate polarity.
Comparative Data Table
Research Findings and Implications
- Coordination Flexibility: TDCA’s triazole nitrogen and carboxylate oxygen enable complex architectures, while the target compound’s substituents may restrict coordination to fewer sites but enhance framework stability via π-π (benzyl) and hydrogen-bonding (pyrrolidinone) interactions .
- Magnetic Properties : Cobalt-TDCA complexes exhibit antiferromagnetic coupling; substituents in the target compound could modulate magnetic exchange by altering ligand conformation .
- Thermal Stability: The pyrrolidinone group may improve thermal resistance compared to TDCA, as seen in analogous hydrogen-bond-stabilized systems .
Preparation Methods
Preparation of 5-Oxopyrrolidin-3-ylmethanol
The pyrrolidone backbone is synthesized through cyclization of gamma-aminobutyric acid (GABA) derivatives. Reacting GABA with benzylamine in the presence of a coupling agent like EDCl forms 1-benzylpyrrolidin-3-ylmethanol. Oxidation of the alcohol to a ketone using Jones reagent yields 1-benzyl-5-oxopyrrolidin-3-ylmethanol.
Conversion to Azide
The hydroxymethyl group is converted to an azide via a two-step process:
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Bromination : Treatment with phosphorus tribromide (PBr₃) in dichloromethane at 0°C produces 1-benzyl-5-oxopyrrolidin-3-ylmethyl bromide.
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Azide Substitution : Reaction with sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C for 12 hours furnishes the azide intermediate.
Reaction Conditions :
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Yield : 78–85% (after column chromatography).
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Characterization : (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 3.82 (s, 2H, N-CH₂-Ar), 3.45 (t, J = 6.8 Hz, 2H, CH₂-N₃), 2.90–2.70 (m, 4H, pyrrolidone CH₂).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Triazole Ring Formation
The azide reacts with diethyl acetylenedicarboxylate under Cu(I) catalysis to form the 1,4-disubstituted triazole. A mixture of the azide (1.0 equiv), diethyl acetylenedicarboxylate (1.2 equiv), CuSO₄·5H₂O (10 mol%), and sodium ascorbate (20 mol%) in tert-butanol/water (4:1) is stirred at 25°C for 24 hours.
Key Observations :
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Regioselectivity : Exclusive 1,4-addition confirmed by .
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Yield : 92% after recrystallization from ethanol.
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Intermediate : Ethyl 1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazole-4,5-dicarboxylate.
Alternative Catalytic Systems
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Cu-Al₂O₃ Nanoparticles : Enhance reaction rates (complete in 2 hours) with 95% yield.
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Polyethylene Glycol (PEG) : Solvent-free conditions at 50°C achieve 89% yield.
Hydrolysis of Ester Groups to Carboxylic Acids
Acidic Hydrolysis
The diester is treated with 6M HCl under reflux for 6 hours, yielding the dicarboxylic acid.
Optimized Conditions :
-
Solvent : 1:1 HCl/ethanol.
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Yield : 88% after precipitation and filtration.
Basic Hydrolysis
Alternatively, 2M NaOH in aqueous ethanol (80°C, 4 hours) followed by acidification with HCl achieves 85% yield.
Characterization Data :
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Melting Point : 214–216°C.
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IR (KBr) : 1715 cm⁻¹ (C=O, carboxylic acid), 1550 cm⁻¹ (triazole ring).
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MS (ESI) : m/z 401.1 [M+H]⁺.
Purification and Analytical Methods
Column Chromatography
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Stationary Phase : Silica gel (230–400 mesh).
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Eluent : Ethyl acetate/hexane (3:7) for ester intermediates; methanol/dichloromethane (1:9) for acids.
Recrystallization
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Solvent System : Ethanol/water (7:3) for triazole esters; acetonitrile for dicarboxylic acids.
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Classical CuAAC | CuSO₄/Na ascorbate | 24 | 92 | 98.5 |
| Nanoparticle-Catalyzed | Cu-Al₂O₃ | 2 | 95 | 99.2 |
| PEG-Mediated | CuI | 6 | 89 | 97.8 |
Challenges and Optimization Strategies
Regioselectivity Control
The absence of Cu(I) leads to a mixture of 1,4- and 1,5-regioisomers. Microwave-assisted CuAAC at 100°C reduces reaction time to 30 minutes without compromising selectivity.
Azide Stability
Thermal decomposition of the azide is mitigated by using anhydrous DMF and avoiding prolonged heating above 60°C.
Q & A
Q. What are the recommended synthetic routes for 1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-1H-1,2,3-triazole-4,5-dicarboxylic acid, and how do reaction conditions influence yield and purity?
The synthesis of structurally similar heterocyclic compounds often involves multi-step protocols, such as condensation, cyclization, and functionalization. For example, pyrazole derivatives are synthesized via refluxing hydrazine derivatives with diketones in ethanol, followed by purification using recrystallization (e.g., DMF-EtOH mixtures) . Reaction conditions like solvent polarity, temperature, and catalyst choice (e.g., acidic vs. basic media) critically affect yield and purity. Ethanol is commonly used for its balance between solubility and ease of removal, while tert-butyl groups may require inert atmospheres to prevent oxidation .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Key techniques include:
- NMR spectroscopy : For structural elucidation of the benzyl-pyrrolidinone and triazole moieties. H and C NMR can resolve stereochemistry and confirm substitution patterns .
- HPLC : To assess purity, especially for polar dicarboxylic acid derivatives. Reverse-phase columns with acetonitrile/water gradients are typical .
- FTIR : To identify carbonyl (C=O) and carboxylic acid (O-H) functional groups, with peaks expected at ~1700 cm and ~2500-3300 cm, respectively .
Q. How does the compound’s stability vary under different storage conditions?
Stability studies for analogous compounds suggest that carboxylic acid derivatives are sensitive to humidity and light. Storage at room temperature in airtight containers with desiccants (e.g., silica gel) is recommended. For long-term stability, lyophilization and storage at -20°C under nitrogen can prevent degradation .
Advanced Research Questions
Q. How can computational chemistry tools like quantum mechanical calculations aid in optimizing the synthesis pathway?
Quantum chemical methods (e.g., DFT) enable prediction of reaction intermediates, transition states, and thermodynamic feasibility. For instance, reaction path searches can identify low-energy pathways for triazole formation, reducing trial-and-error experimentation. Coupling computational predictions with experimental validation (e.g., ICReDD’s feedback loop) accelerates reaction optimization .
Q. What strategies resolve contradictions between computational predictions and experimental data in reaction mechanisms?
Discrepancies often arise from solvent effects or unaccounted steric hindrance. Advanced approaches include:
- Microkinetic modeling : Incorporates solvent and temperature effects to refine computational models.
- In situ spectroscopy : Techniques like ReactIR monitor intermediate formation in real time, validating theoretical pathways .
Q. What are the challenges in analyzing the compound’s stereochemistry, and how can advanced NMR techniques address them?
The benzyl-pyrrolidinone moiety introduces stereocenters that complicate structural assignment. NOESY or ROESY NMR experiments can resolve spatial proximities between protons, while chiral HPLC with polysaccharide columns separates enantiomers. For dynamic stereochemistry, variable-temperature NMR probes conformational changes .
Q. How does the compound interact with biological targets, and what in vitro assays are appropriate for initial evaluation?
Preliminary screening might focus on enzyme inhibition (e.g., anticonvulsant or antioxidant activity). For example, pyrazole derivatives are tested in maximal electroshock (MES) or pentylenetetrazole (PTZ) models for anticonvulsant potential. Cell permeability can be assessed via Caco-2 monolayers, while cytotoxicity is evaluated using MTT assays .
Q. What are the best practices for handling discrepancies in thermodynamic data from different experimental setups?
Standardization is critical:
- Calorimetry validation : Use DSC or ITC to cross-check enthalpy values.
- Reproducibility protocols : Adopt CRDC guidelines for reaction fundamentals (RDF2050112), ensuring consistent pressure, temperature, and catalyst loading .
Methodological Notes
- Synthesis : Prioritize modular approaches, such as click chemistry for triazole formation, followed by benzyl-pyrrolidinone functionalization .
- Data Analysis : Employ multivariate statistics (e.g., PCA) to resolve spectral overlaps in complex mixtures .
- Safety : Adhere to CRDC’s chemical hygiene protocols for handling reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
